molecular formula C15H19NO4 B11847654 Ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate CAS No. 21271-01-2

Ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate

Cat. No.: B11847654
CAS No.: 21271-01-2
M. Wt: 277.31 g/mol
InChI Key: FDIJYPGDWIHTPK-UHFFFAOYSA-N
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Description

Ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique structural features.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used under basic conditions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

Ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate involves its interaction with specific molecular targets. For instance, it has been shown to bind to proteins involved in cancer cell proliferation, leading to the initiation of apoptosis . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

    6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares the core structure but lacks the ethyl acetate group.

    Tetrahydroisoquinoline derivatives: Similar in structure but differ in the degree of saturation and functional groups.

Uniqueness: Ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Properties

CAS No.

21271-01-2

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate

InChI

InChI=1S/C15H19NO4/c1-4-20-15(17)9-12-11-8-14(19-3)13(18-2)7-10(11)5-6-16-12/h7-8H,4-6,9H2,1-3H3

InChI Key

FDIJYPGDWIHTPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NCCC2=CC(=C(C=C21)OC)OC

Origin of Product

United States

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